KSR2 Binding Affinity: APS-2-79 vs. Closest Structural Analog APS-3-77 (~83-Fold Difference)
APS-2-79 binds KSR2 within the KSR2–MEK1 complex with an IC50 of 120 ± 23 nM, whereas its closest structural analog APS-3-77—differing by a single methyl substitution on the phenyl ring—exhibits an IC50 of approximately 10,000 nM (1.00E+4 nM) in the identical ATP-biotin competition assay [1]. This represents an ~83-fold difference in target engagement affinity, establishing that even minor structural modifications to the quinazoline scaffold abolish KSR2 binding. Both IC50 values were derived from the same assay conditions: purified hKSR2–rMEK1 complex, buffer containing 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 2% DMSO, with n = 2 biological replicates [1].
| Evidence Dimension | KSR2 binding affinity (IC50 by ATP-biotin competition) |
|---|---|
| Target Compound Data | APS-2-79 IC50 = 120 ± 23 nM |
| Comparator Or Baseline | APS-3-77 IC50 ≈ 10,000 nM (1.00E+4 nM) |
| Quantified Difference | ~83-fold higher affinity for APS-2-79 relative to APS-3-77 |
| Conditions | Purified hKSR2–rMEK1 complex; ATP-biotin competition assay; 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2% DMSO; n = 2 biological replicates |
Why This Matters
Procurement of APS-2-79 over APS-3-77 is essential for any experiment requiring KSR2 target engagement, as the ~83-fold affinity difference renders APS-3-77 unsuitable as an active KSR2 binder.
- [1] BindingDB Entries: BDBM429286 (APS-2-79, IC50 = 120 nM) and BDBM429415 (APS-3-77, IC50 = 1.00E+4 nM) against KSR2 in ATP-biotin competition assay. US10548897. Also: Dhawan NS et al., Nature 2016;537:112–116, Extended Data Figures 2 and 7. View Source
